molecular formula C9H17NO2S B1474082 3-Neopentyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1219435-23-0

3-Neopentyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1474082
CAS RN: 1219435-23-0
M. Wt: 203.3 g/mol
InChI Key: KHXAGJRPHYTRMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction yields the thiazolidine product without requiring any catalyst. Notably, this reaction is efficient and stable, making it suitable for bioconjugation purposes .


Molecular Structure Analysis

The molecular structure of 3-Neopentyl-1,3-thiazolidine-4-carboxylic acid consists of a five-membered thiazolidine ring with the carboxylic acid group attached to one of the carbons. The neopentyl group provides steric hindrance, affecting its reactivity and stability .


Chemical Reactions Analysis

  • Hydrolysis : Thiazolidine products are generally prone to hydrolysis under physiological conditions. Researchers have explored various strategies to enhance their stability, including designing aldehydes with labile esters in proximity to the thiazolidine moiety .

properties

IUPAC Name

3-(2,2-dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)5-10-6-13-4-7(10)8(11)12/h7H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXAGJRPHYTRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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